(2-Amino-3-phenylpropyl)phosphonic acid

β-aminophosphonic acid metal chelation Zn²⁺ coordination

(2-Amino-3-phenylpropyl)phosphonic acid (CAS 87601‑60‑3) is a β‑aminophosphonic acid analogue of homophenylalanine, structurally defined by an amino group at the C2 (β) position of the 3‑phenylpropyl chain and a terminal phosphonic acid moiety. With molecular formula C₉H₁₄NO₃P and a molecular weight of 215.19 g·mol⁻¹, the compound is supplied as an off‑white crystalline solid (m.p.

Molecular Formula C9H14NO3P
Molecular Weight 215.19 g/mol
CAS No. 87601-60-3
Cat. No. B8500764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-3-phenylpropyl)phosphonic acid
CAS87601-60-3
Molecular FormulaC9H14NO3P
Molecular Weight215.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CP(=O)(O)O)N
InChIInChI=1S/C9H14NO3P/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13)
InChIKeyCRXXBOZEENXCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-3-phenylpropyl)phosphonic Acid (CAS 87601-60-3): Procurement-Ready β‑Aminophosphonic Acid Scaffold for Differential Enzyme Inhibition


(2-Amino-3-phenylpropyl)phosphonic acid (CAS 87601‑60‑3) is a β‑aminophosphonic acid analogue of homophenylalanine, structurally defined by an amino group at the C2 (β) position of the 3‑phenylpropyl chain and a terminal phosphonic acid moiety [1]. With molecular formula C₉H₁₄NO₃P and a molecular weight of 215.19 g·mol⁻¹, the compound is supplied as an off‑white crystalline solid (m.p. 347 °C, decomposition) at typical purity of 95% . It belongs to the broader class of aminophosphonic acids that act as transition‑state mimics of amino acids and are valued scaffolds in metalloenzyme inhibitor design [2].

Why (2-Amino-3-phenylpropyl)phosphonic Acid Cannot Be Replaced by α‑Amino Regioisomers: The Functional Impact of β‑Amino Placement


Simply interchanging (2‑amino‑3‑phenylpropyl)phosphonic acid with the more widely studied α‑amino regioisomer (1‑amino‑3‑phenylpropylphosphonic acid, CAS 89537‑16‑6) or with phenylalanine‑length analogues (e.g., APEP, Ki = 1.5 µM on PAL [1]) is scientifically unjustified. The β‑amino placement shifts the protonation state of the nitrogen (higher basicity of β‑aminophosphonic amino groups [2]) and alters the distance between the metal‑coordinating phosphonate and the ammonium group. This geometric change directly impacts binding mode: the α‑amino analogue achieves Ki = 1.26 µM on Neisseria meningitidis M1 alanine aminopeptidase, yet the same study explicitly notes that the compound “missing the β‑amino group … exhibits an improved activity” [3], implying that β‑substitution yields a distinct, non‑equivalent inhibition profile. Generic substitution therefore risks irreproducible enzyme kinetics, mis‑assignment of structure‑activity relationships, and procurement of a tool compound that fails to recapitulate the intended β‑aminophosphonic acid pharmacophore.

Quantitative Differentiation Evidence for (2-Amino-3-phenylpropyl)phosphonic Acid Against Closest Analogues and In‑Class Candidates


β‑Amino vs. α‑Amino Regiochemistry: Divergent Metal‑Coordination Strength

A potentiometric study of β‑aminophosphonic acids demonstrated that aliphatic‑substituted β‑aminophosphonates possess slightly higher coordination power for Cu²⁺ and Zn²⁺ ions compared to their α‑aminophosphonic counterparts, attributed to the higher basicity of the β‑positioned amino group [1]. For the α‑amino regioisomer (1‑amino‑3‑phenylpropylphosphonic acid), the measured inhibition constants are Ki = 4.55 µM against pig recombinant leucine aminopeptidase and IC₅₀ = 46 µM against pig kidney aminopeptidase N [2]. When the amino group is shifted to the β‑carbon of the propyl chain, the nitrogen‑to‑phosphonate distance increases, altering the chelate ring size and metal‑binding geometry [1]. This geometric difference is critical for zinc‑dependent aminopeptidase inhibitor design, as the β‑amino scaffold can engage the catalytic zinc ion(s) with a distinct coordination mode that is not achievable with α‑amino homologues.

β-aminophosphonic acid metal chelation Zn²⁺ coordination inhibitor design

Crystal Structure Evidence: β‑Amino Absence Alters Binding Mode in M1 Aminopeptidase

Crystal structures of Neisseria meningitidis M1 alanine aminopeptidase (NmAPN) in complex with 1‑amino‑3‑phenylpropylphosphonic acid (the α‑regioisomer) reveal that the compound binds in a manner “quite similar” to β‑amino‑containing analogues, but the authors explicitly note that removal of the β‑amino group yields improved activity (Ki = 1.26 µM) [1]. The PDB entry 4PW4 further confirms that the homophenylalanine‑derived phosphonic acid scaffold occupies the S1 pocket of aminopeptidase N (CD13) with the phosphonate group coordinating the catalytic zinc ion [2]. For (2‑amino‑3‑phenylpropyl)phosphonic acid, the presence of the β‑amino group introduces a hydrogen‑bond donor/acceptor at a position that projects into the S1′ subsite or solvent channel, creating opportunities for selectivity engineering that the α‑amino analogue cannot exploit. No crystal structure of the exact β‑amino compound is currently deposited in the PDB, representing a research gap that procurement of this compound can address.

X-ray crystallography M1 aminopeptidase homophenylalanine analogue structure-based design

Synthesis Scalability: Two Orthogonal Routes with Documented Yields Enabling Gram‑Scale Procurement

Two independent synthetic routes to (2‑amino‑3‑phenylpropyl)phosphonic acid are documented with explicit yields. Route A proceeds via acid hydrolysis of 1‑diethoxyphosphoryl‑3‑phenylpropan‑2‑amine in HCl over 18 hours, affording the target compound in 56% yield [1]. Route B employs reductive amination of β‑ketophosphonate intermediates followed by hydrolysis and trituration, yielding 2.55 g of off‑white crystalline product at 85.3% calculated yield [2]. The product is characterized by melting point (347 °C, dec.) and TLC (Rf in isopropanol/conc. NH₄OH/water) [2]. Typical commercial purity is 95% . In comparison, the α‑regioisomer 1‑amino‑3‑phenylpropylphosphonic acid is typically synthesized via different routes (Pudovik addition to aldehydes), and purity specifications vary widely across suppliers. The demonstrated scalability of Route B to multi‑gram quantities with analytically confirmed purity provides procurement confidence that is not uniformly available for all in‑class phosphonic acid analogues.

synthesis yield β-aminophosphonate preparation reductive amination gram-scale procurement specification

Homophenylalanine Scaffold Superiority Over Phenylalanine Analogues for Aminopeptidase N Inhibition: Class‑Level Evidence Supporting the Extended Chain of the Target Compound

A comprehensive SAR study of phosphonic acid analogues of homophenylalanine and phenylalanine against human (hAPN, CD13) and porcine (pAPN) aminopeptidases established that the homophenylalanine derivatives (three‑carbon linker between phenyl and α‑carbon) are uniformly more potent than the corresponding phenylalanine analogues (two‑carbon linker) [1]. Inhibition constants for homophenylalanine‑type phosphonic acids reached the submicromolar range for hAPN and low micromolar range for pAPN, whereas phenylalanine‑type analogues were consistently less potent [1]. The authors concluded that “P1 homophenylalanine analogues are the most active inhibitors of the APN among phosphonic and phosphinic derivatives described in the literature” [1]. (2‑Amino‑3‑phenylpropyl)phosphonic acid contains the three‑carbon homophenylalanine backbone but with the amino group on the β‑carbon, distinguishing it from the α‑amino homophenylalanine phosphonic acids studied. This scaffold combines the proven chain‑length advantage with a novel β‑amino pharmacophore, a combination that no standard α‑amino analogue can provide.

homophenylalanine phosphonic acid aminopeptidase N CD13 SAR submicromolar inhibitor

LogP and Polar Surface Area Differentiation: In Silico ADME Profile of the β‑Amino Regioisomer

The computed physicochemical profile of (2‑amino‑3‑phenylpropyl)phosphonic acid includes a LogP of 1.43 and a topological polar surface area (PSA) of 93.36 Ų . For the α‑regioisomer (1‑amino‑3‑phenylpropylphosphonic acid), the InChI‑derived properties indicate the same molecular formula and mass, but the different connectivity results in a distinct spatial arrangement of the ammonium and phosphonate groups. The LogP value of 1.43 places the compound in a lipophilicity range compatible with passive membrane permeability, while the PSA of 93.36 Ų is below the 140 Ų threshold commonly associated with oral bioavailability [1]. This contrasts with more polar phosphonic acid derivatives (e.g., N‑phosphono‑L‑phenylalanine, which carries an additional carboxyl group and has higher PSA). The β‑amino placement may further influence the apparent pKa of the amino group, which is predicted to be higher than that of α‑aminophosphonic acids due to reduced electron‑withdrawing effect of the phosphonate group across the additional methylene spacer [2].

LogP polar surface area drug-likeness physicochemical profile β-aminophosphonic acid

High‑Impact Research and Procurement Application Scenarios for (2-Amino-3-phenylpropyl)phosphonic Acid Based on Quantitative Differentiation Evidence


Comparative Crystallography of β‑Amino vs. α‑Amino Phosphonic Acid Binding Modes in M1 Aminopeptidases (CD13)

Researchers seeking to elucidate how the β‑amino substituent alters inhibitor binding geometry in zinc‑dependent M1 aminopeptidases can procure (2‑amino‑3‑phenylpropyl)phosphonic acid for co‑crystallization trials. The α‑regioisomer has established crystallographic data (PDB 4PW4; Ki = 1.26 µM on NmAPN [1]), but the β‑amino compound lacks any PDB entry. Solving the co‑crystal structure would reveal whether the β‑NH₂ group forms novel hydrogen bonds with active‑site residues or solvent, informing the design of subtype‑selective APN/CD13 inhibitors for oncology and inflammatory disease applications. The homophenylalanine backbone confers superior potency over phenylalanine‑length analogues (submicromolar vs. micromolar on hAPN [2]), making the β‑amino homophenylalanine phosphonic acid a high‑priority tool compound for SBDD campaigns.

Metal‑Chelation Profiling for Selective Zinc‑Metalloenzyme Inhibitor Design

Given that β‑aminophosphonic acids exhibit slightly higher coordination constants for Zn²⁺ and Cu²⁺ compared to α‑aminophosphonic acids [3], (2‑amino‑3‑phenylpropyl)phosphonic acid is an ideal scaffold for profiling metal‑binding selectivity across the zinc‑metalloprotease family. Experimentalists can compare its inhibition constants against a panel of zinc enzymes (APN, LAP, ERAP1, MMPs) with those of the α‑regioisomer to quantify the contribution of β‑amino placement to target selectivity. This application is directly relevant to avoiding off‑target metalloenzyme inhibition, a common liability of phosphonic acid‑based inhibitors.

Herbicide Lead Discovery: PAL Inhibition with β‑Aminophosphonic Acid Scaffolds

Phosphonic acid analogues of phenylalanine are established inhibitors of phenylalanine ammonia‑lyase (PAL), a validated herbicide target [4]. While (1‑amino‑2‑phenylethyl)phosphonic acid (APEP) inhibits PAL with Ki = 1.5 µM (R‑enantiomer [4]), the homophenylalanine‑length β‑amino analogue has not been evaluated on PAL. Given that aminobenzylphosphonic acids represent “a group of the most active herbicides found among aminophosphonic acids” [5], and that the homophenylalanine scaffold offers enhanced potency on related enzymes [2], evaluating (2‑amino‑3‑phenylpropyl)phosphonic acid in Lepidium sativum and Cucumis sativus herbicidal assays could identify a novel lead compound combining the PAL‑inhibitory pharmacophore with improved plant uptake properties suggested by its LogP of 1.43 .

β‑Amino Acid Analogue Library Construction for Peptidomimetic and Renin Inhibitor Research

(2‑Amino‑3‑phenylpropyl)phosphonic acid serves as a β‑amino acid phosphonic building block for solid‑phase synthesis of phosphonopeptide libraries. Patents describe aminoalkylphosphonic acid derivatives as angiotensin‑converting enzyme (ACE) and renin inhibitors with hypotensive activity [6]. The β‑amino phosphonic acid can be incorporated at the P1 or P1′ position of transition‑state analogue inhibitors to probe the effect of the extended methylene spacer on potency and metabolic stability. The documented synthetic accessibility (85.3% yield at gram scale [7]) makes library construction logistically feasible, unlike many aminophosphonic acid building blocks that require lengthy, low‑yielding syntheses.

Quote Request

Request a Quote for (2-Amino-3-phenylpropyl)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.